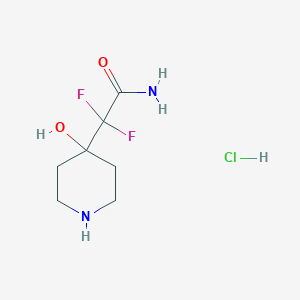

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride

Description

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is a fluorinated piperidine derivative characterized by a hydroxylated piperidin-4-yl core and a difluoro-substituted acetamide moiety. Piperidine derivatives are widely studied for their bioactivity, particularly in neurological and metabolic applications . The presence of fluorine atoms likely enhances metabolic stability and membrane permeability, as observed in related fluorinated pharmaceuticals .

Properties

IUPAC Name |

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O2.ClH/c8-7(9,5(10)12)6(13)1-3-11-4-2-6;/h11,13H,1-4H2,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZUQBAPJLFISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(C(=O)N)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 4-hydroxypiperidine with difluoroacetic acid or its derivatives under controlled conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The difluoroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can result in various substituted derivatives .

Scientific Research Applications

Neurological Disorders

Research indicates that 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride may exhibit neuroprotective properties. Its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders has been explored due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A study investigated the compound's effects on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death, suggesting its potential as a neuroprotective agent.

Cancer Therapy

The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation.

Table 1: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Inhibition of DYRK1A kinase |

| MCF7 (Breast Cancer) | 10.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.5 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness against Gram-positive bacteria highlights its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µM) | Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bacteriostatic |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted:

- Kinase Inhibition : The compound has been shown to inhibit DYRK1A, a kinase implicated in various cancer types and neurodegenerative diseases.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.

- Antimicrobial Mechanism : It disrupts protein synthesis and nucleic acid synthesis pathways in bacteria, contributing to its antimicrobial effects.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes and cellular functions .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

- Molecular Formula : C₁₂H₁₈Cl₃N₃O

- Molecular Weight : 326.65 g/mol

- Key Features :

- Piperazine ring instead of piperidine.

- Chlorophenyl substituent enhances lipophilicity compared to the hydroxyl group in the target compound.

- Dihydrochloride salt improves aqueous solubility.

N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride

- Molecular Formula : C₁₀H₁₇Cl₂N₂O

- Molecular Weight : 253.16 g/mol

- Key Features :

- Cyclopropyl substitution on the piperidine nitrogen may alter receptor binding kinetics.

- Chloroacetamide group introduces electrophilic reactivity.

- Applications : Similar chloroacetamides are intermediates in protease inhibitor synthesis .

Fluorinated Acetamide Derivatives

N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide Hydrochloride

- Molecular Formula : C₁₃H₂₀ClF₂N₃OS

- Molecular Weight : 339.83 g/mol

- Key Features :

- Thiazole heterocycle and cycloheptylamine substituent.

- Shares the difluoroacetamide motif with the target compound.

- Applications : Thiazole-containing fluorinated compounds are prevalent in antimicrobial and anticancer research .

Ethyl 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetate Hydrochloride

- Molecular Formula: Not explicitly provided, but likely C₁₁H₁₈F₂NO₃·HCl (inferred from ).

- Key Features :

- Ethyl ester variant of the target compound.

- Ester group may serve as a prodrug, enhancing bioavailability.

- Applications : Ester derivatives are common prodrug strategies in antiviral therapies .

Pharmacological and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound* | ~300 (estimated) | Piperidine | 4-Hydroxy, difluoroacetamide | CNS modulators, enzyme inhibitors |

| 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide diHCl | 326.65 | Piperazine | Chlorophenyl, acetamide | Antipsychotics |

| N-(2-(Piperidin-4-yl)phenyl)acetamide HCl | 254.76 | Piperidine | Phenylacetamide | Kinase inhibitors |

| Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate HCl | ~290 | Piperidine | Ethyl ester, difluoroacetamide | Prodrug development |

*Estimated based on structural similarity to and .

Biological Activity

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is a compound gaining attention in biomedical research due to its potential biological activities. This article explores the compound's biological mechanisms, applications, and relevant case studies.

- IUPAC Name : 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetamide; hydrochloride

- Molecular Formula : C7H12F2N2O2·HCl

- CAS Number : 2229161-98-0

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to function as an enzyme inhibitor , specifically targeting pathways related to neurotransmitter regulation and cellular signaling. The difluoroacetamide moiety may enhance binding affinity to certain receptors or enzymes, leading to altered biochemical responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant-like Effects : Preliminary studies suggest that it may exhibit potential antidepressant properties by modulating neurotransmitter levels.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.

Case Study 1: Neuroprotective Effects

A study published in PubMed investigated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through antioxidant mechanisms .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of autotaxin, an enzyme linked to various pathological conditions. It was found that structural modifications of compounds similar to this compound enhanced their efficacy against autotaxin, suggesting potential therapeutic applications in diseases such as pulmonary fibrosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide | Acetamide | Enzyme inhibition |

| 4-Hydroxypiperidine derivatives | Piperidine derivatives | Varies based on substituents |

| 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid | Acetic acid | Antidepressant properties |

Q & A

Q. What is the optimal synthetic route for preparing 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride?

- Methodological Answer : The synthesis involves nucleophilic substitution where the hydroxyl group of 4-hydroxypiperidine reacts with a difluoroacetate derivative (e.g., ethyl 2,2-difluoroacetate) under basic conditions. Post-reaction, hydrochloric acid is used for salt formation. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and a base like NaH or K₂CO₃ to deprotonate the hydroxyl group.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water mixtures improves purity .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 ratio of piperidine to difluoroacetate) enhances yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹⁹F NMR confirms the presence of difluoroacetamide (δ ~5.8 ppm for CF₂) and piperidine protons (δ ~3.2–3.8 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% recommended for biological assays).

- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 259.68 (M+H⁺) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or weighing due to potential HCl fumes.

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies.

- Solvent Controls : Replace DMSO with saline or PBS in negative controls to rule out solvent interference.

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What strategies improve the compound’s solubility in aqueous buffers for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 at 10–20% (v/v) to enhance solubility.

- pH Adjustment : Prepare solutions at pH 4–5 (near the pKa of the hydroxypiperidine group) to promote ionization.

- Prodrug Design : Modify the acetamide group to a phosphate ester for improved hydrophilicity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like kinases or GPCRs. Focus on fluorine’s electronegativity for hydrogen-bond interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- SAR Analysis : Compare with analogs (e.g., 2,2-difluoro-2-(4-nitrophenyl)acetic acid) to identify critical functional groups .

Q. What experimental designs are suitable for studying metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system at 37°C.

- Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS/MS analysis.

- Data Normalization : Express residual compound as % remaining relative to t=0 controls. Include verapamil as a positive control .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.